

In-Depth Technical Guide to 4-Chloro-2,6-difluorophenol

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Compound of Interest

Compound Name: 4-Chloro-2,6-difluorophenol

Cat. No.: B176277

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-2,6-difluorophenol**, a halogenated aromatic organic compound. The information compiled herein is intended to support research and development activities by providing key data on its physicochemical properties, hypothetical experimental protocols for its synthesis and analysis, and a discussion of its potential applications in specialized chemical synthesis.

Core Molecular Data

The fundamental molecular characteristics of **4-Chloro-2,6-difluorophenol** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

Property	Value
Molecular Weight	164.54 g/mol
Molecular Formula	C ₆ H ₃ ClF ₂ O
CAS Number	164790-68-5

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **4-Chloro-2,6-difluorophenol** are not readily available in public literature. The data presented in the following table are estimations based on the properties of structurally similar compounds, such as other halogenated and fluorinated phenols. These values should be considered theoretical and require experimental verification.

Property	Estimated Value	Notes
Melting Point	Not available	Expected to be a low-melting solid.
Boiling Point	Not available	
Density	Not available	
Appearance	Not available	Likely a solid at room temperature.

Hypothetical Experimental Protocols

While specific, validated experimental protocols for **4-Chloro-2,6-difluorophenol** are not extensively published, the following sections outline detailed, plausible methodologies for its synthesis and analysis. These protocols are based on established chemical principles and procedures for analogous compounds.

Synthesis of 4-Chloro-2,6-difluorophenol

A potential synthetic route to **4-Chloro-2,6-difluorophenol** could start from 3,5-difluoroaniline. This multi-step synthesis would involve a Sandmeyer-type reaction, a common method for introducing a chlorine atom onto an aromatic ring.

Step 1: Diazotization of 3,5-difluoroaniline

- In a reaction vessel maintained at 0-5 °C, dissolve 3,5-difluoroaniline in an aqueous solution of hydrochloric acid.
- Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution with constant stirring.

- Continue stirring for 30 minutes at 0-5 °C to ensure the complete formation of the 3,5-difluorobenzenediazonium chloride intermediate.

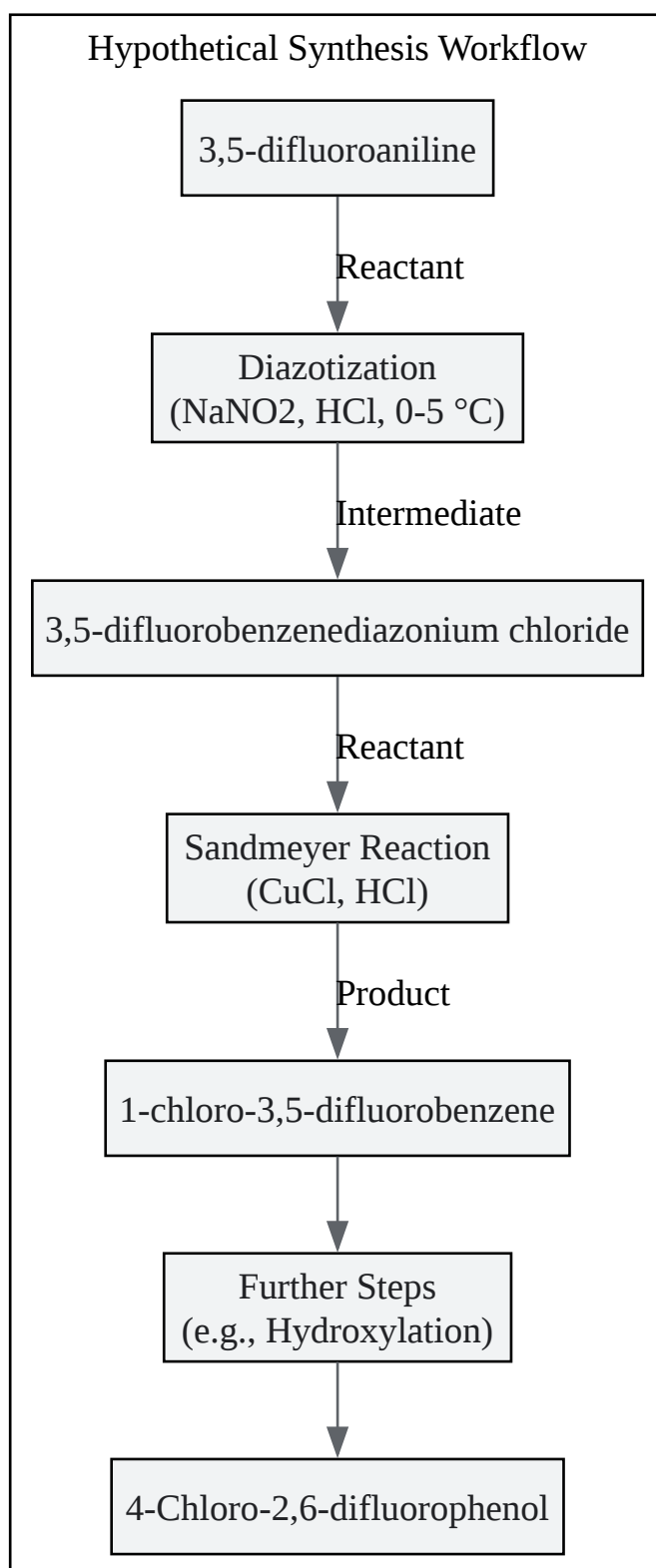
Step 2: Sandmeyer Reaction

- In a separate reaction vessel, prepare a solution of copper(I) chloride in hydrochloric acid.
- Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution.
- Allow the reaction mixture to warm to room temperature and then gently heat to facilitate the evolution of nitrogen gas and the formation of 1-chloro-3,5-difluorobenzene.
- Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and purify by distillation.

Step 3: Future steps to obtain **4-Chloro-2,6-difluorophenol**

Further steps, which are not detailed in the immediate search results, would be required to introduce the hydroxyl group at the appropriate position to yield **4-Chloro-2,6-difluorophenol**.

The logical workflow for this proposed synthesis is visualized in the diagram below.



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A potential synthetic pathway for **4-Chloro-2,6-difluorophenol**.

Analytical Procedures

The purity and identity of synthesized **4-Chloro-2,6-difluorophenol** would need to be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

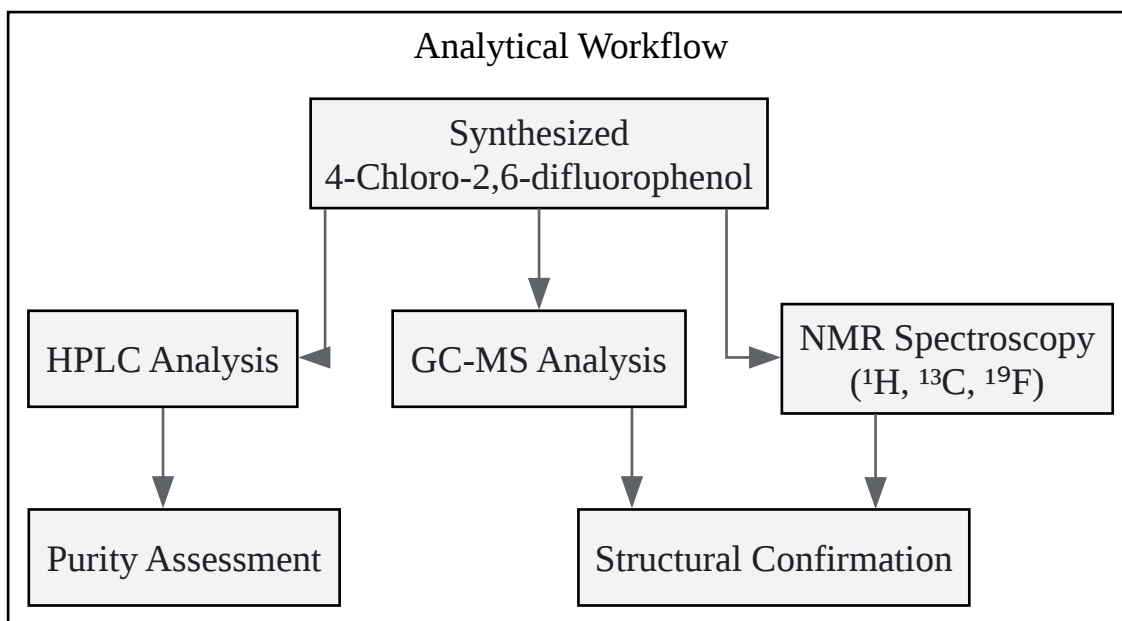
- Column: A non-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injector Temperature: 250 $^{\circ}$ C.
- Oven Program: Start at a low temperature and ramp up to a higher temperature to ensure separation from any impurities.
- Detector: Mass spectrometer to identify the compound based on its mass-to-charge ratio and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: To determine the number and environment of protons.
- ^{13}C NMR: To identify the number and types of carbon atoms.
- ^{19}F NMR: Crucial for observing the fluorine atoms on the aromatic ring.

- Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).

The following diagram illustrates a general workflow for the quality control analysis of the synthesized product.



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A typical workflow for the analytical characterization of the target compound.

Potential Applications in Drug Discovery and Development

While direct evidence of the use of **4-Chloro-2,6-difluorophenol** in drug development or specific signaling pathways is not prominent in the available literature, its structural motifs suggest potential applications as a chemical intermediate. Halogenated and, in particular, fluorinated phenols are valuable building blocks in the synthesis of more complex molecules for both pharmaceutical and agrochemical applications. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity.

It is plausible that **4-Chloro-2,6-difluorophenol** could serve as a precursor for the synthesis of novel bioactive compounds. Further research would be necessary to explore its utility in these

areas.

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